molecular formula C16H11NO2 B14486221 1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione CAS No. 65833-05-8

1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione

Cat. No.: B14486221
CAS No.: 65833-05-8
M. Wt: 249.26 g/mol
InChI Key: ABAMRMYDBGTLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,1’-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione is an organic compound that features a biphenyl group attached to a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 1,1’-biphenyl-2-carboxylic acid with pyrrole-2,5-dione under specific conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) and is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    Pyrrole-2,5-dione: A heterocyclic compound with a five-membered ring containing two carbonyl groups.

Uniqueness

1-([1,1’-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione is unique due to the combination of the biphenyl and pyrrole-2,5-dione moieties in its structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

65833-05-8

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

1-(2-phenylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H11NO2/c18-15-10-11-16(19)17(15)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H

InChI Key

ABAMRMYDBGTLHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C=CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.